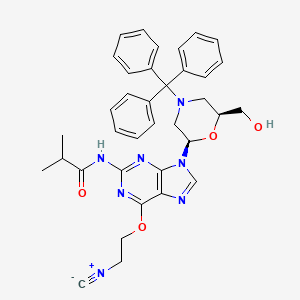
4-Amino-2-(3-hydroxypropyl)isoxazolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-(3-hydroxypropyl)isoxazolidin-3-one is a heterocyclic compound with the molecular formula C₆H₁₂N₂O₃.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(3-hydroxypropyl)isoxazolidin-3-one typically involves the reaction of an appropriate allyl bromide derivative with N-substituted hydroxylamine hydrochlorides in the presence of a base such as tert-butoxide in tert-butanol at reflux . This method provides a short and effective route to the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
4-Amino-2-(3-hydroxypropyl)isoxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazolidinones, amine derivatives, and oxo derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4-Amino-2-(3-hydroxypropyl)isoxazolidin-3-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of 4-Amino-2-(3-hydroxypropyl)isoxazolidin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
4,4-Dimethylisoxazolidin-3-one: This compound is structurally similar but has different substituents, leading to distinct chemical properties and applications.
Isoxazolidin-5-ones: These compounds share the isoxazolidinone core but differ in their substitution patterns and functional groups.
Uniqueness
4-Amino-2-(3-hydroxypropyl)isoxazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxypropyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C6H12N2O3 |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
4-amino-2-(3-hydroxypropyl)-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C6H12N2O3/c7-5-4-11-8(6(5)10)2-1-3-9/h5,9H,1-4,7H2 |
InChIキー |
VXTDCDOBDYYLAW-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)N(O1)CCCO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



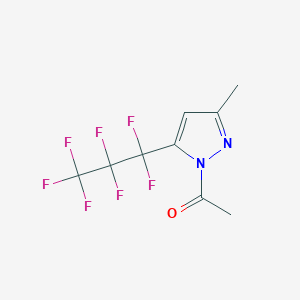
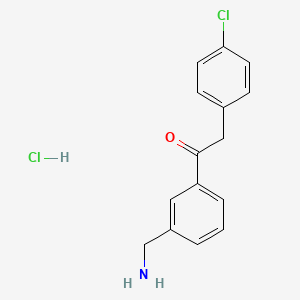
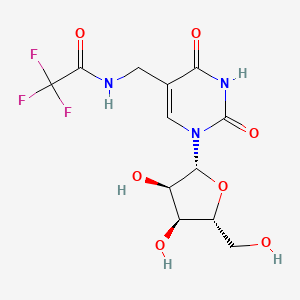

![(3aS,5R,7aS)-7a-(4-Bromothiazol-2-yl)-5-methylhexahydro-1H-pyrano[3,4-c]isoxazole](/img/structure/B15204748.png)
![2-(Hydroxymethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B15204753.png)
![2'-Amino-5'-ethyl-6'-propyl-[3,4'-bipyridine]-3'-carbonitrile](/img/structure/B15204757.png)
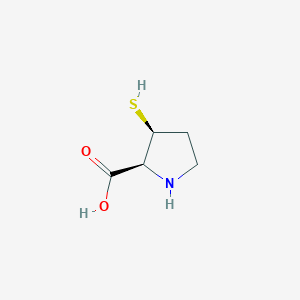
![2-({[4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B15204775.png)
![4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B15204783.png)
![tert-Butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B15204786.png)
